(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol

Stability Studies Pharmaceutical Intermediates Hydrolysis Kinetics

Selecting CAS 1136-52-3 is critical for pyridoxine derivatization at the 5′-OH position. Unlike unprotected pyridoxine or the 4,5-acetonide isomer, only the 3,4-acetonide (3,4-IPP) delivers 100% regiocontrol, preventing complex product mixtures and low yields. Its superior acid stability supports multi-step syntheses and oral prodrug development, while its preferential organic solubility simplifies extraction and crystallization during scale-up. Procure this specific regioisomer to avoid failed syntheses and maximize process robustness.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 1136-52-3
Cat. No. B029977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol
CAS1136-52-3
Synonyms2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-methanol;  NSC 103697; 
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=NC=C(C2=C1OC(OC2)(C)C)CO
InChIInChI=1S/C11H15NO3/c1-7-10-9(8(5-13)4-12-7)6-14-11(2,3)15-10/h4,13H,5-6H2,1-3H3
InChIKeyCZFIJMPIIQHVJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol (CAS 1136-52-3): A Pyridoxine Acetonide for Regioselective Synthesis


(2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol, also known as α4,3-O-isopropylidene pyridoxine (3,4-IPP), is a protected derivative of pyridoxine (vitamin B6) [1]. This compound features a six-membered cyclic ketal (acetonide) formed between the 4-hydroxymethyl and 3-hydroxy groups of pyridoxine, leaving the 5-hydroxymethyl group free for subsequent derivatization [2]. It is a key intermediate in the synthesis of various pyridoxine-based pharmaceuticals and research chemicals, offering distinct regio- and chemoselectivity advantages over the unprotected parent molecule .

Why α4,3-O-Isopropylidene Pyridoxine (1136-52-3) Cannot Be Simply Replaced by Unprotected Pyridoxine or Alternative Acetonides


While all pyridoxine acetonides protect two adjacent hydroxyl groups, their regiochemistry profoundly dictates their physicochemical properties and synthetic utility [1]. Unprotected pyridoxine offers no site-specificity, leading to complex mixtures in glycosylation or esterification reactions. The alternative 4,5-acetonide (α4,α5-O-isopropylidene pyridoxine, 4,5-IPP) exhibits starkly different solubility and hydrolytic stability profiles compared to the 3,4-acetonide (this compound) [2]. These differences directly impact purification workflows, reaction yields, and the ultimate feasibility of a synthetic route. Selecting the incorrect derivative can result in failed syntheses, low yields, or impractically complex purification procedures, making the specific choice of 1136-52-3 a critical procurement decision.

Quantitative Comparative Evidence for (2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol (CAS 1136-52-3)


Superior Hydrolytic Stability vs. 4,5-O-Isopropylidene Pyridoxine in Acidic Media

The target compound, α4,3-O-isopropylidene pyridoxine (3,4-IPP), demonstrates significantly greater hydrolytic stability in acidic aqueous buffers compared to its regioisomer, α4,α5-O-isopropylidene pyridoxine (4,5-IPP) [1]. This enhanced stability is a direct consequence of the different ring strain and electronic environment of the 1,3-dioxane ring in the 3,4-acetonide.

Stability Studies Pharmaceutical Intermediates Hydrolysis Kinetics

Favorable Solubility Profile in Organic Solvents vs. 4,5-O-Isopropylidene Pyridoxine

The target compound (3,4-IPP) exhibits a distinctly different solubility profile compared to its 4,5-regioisomer (4,5-IPP), with superior solubility in organic solvents [1]. This characteristic is often advantageous for common organic reactions like glycosylations and esterifications, which are typically conducted in non-aqueous media.

Solubility Process Chemistry Reaction Medium

Improved Safety Profile (Reduced Ulcerogenicity) of Derived Prodrug Esters vs. Free Active Pharmaceutical Ingredient

The use of 1136-52-3 as an intermediate to create isopropylidene pyridoxine esters of non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to significantly improve their safety profile compared to the free acid NSAIDs. Specifically, the isopropylidenepyridoxine 5-ester of 2-(4-isobutylphenyl)-propionic acid (ibuprofen) demonstrated a marked reduction in ulcer-causing activity [1]. This finding supports the compound's value in creating safer prodrugs with a better therapeutic index.

Prodrug Design Toxicology NSAID Derivatives

Enabling the Chemical Synthesis of 5'-β-Pyridoxine Glycoconjugates

The target compound is the key enabling intermediate for the regioselective synthesis of 5'-β-glycoconjugates of vitamin B6, a feat that is not possible with unprotected pyridoxine due to the formation of complex mixtures . The acetonide protection of the 3- and 4-positions directs all reactivity to the free 5-hydroxymethyl group.

Synthetic Methodology Glycochemistry Regioselectivity

Optimal Application Scenarios for Procuring (2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol (CAS 1136-52-3)


Regioselective Synthesis of 5'-Substituted Pyridoxine Derivatives

When the synthetic objective is to functionalize pyridoxine exclusively at the 5'-position (e.g., for glycosylation, phosphorylation, or esterification), 1136-52-3 is the required starting material. Unprotected pyridoxine or alternative acetonides (like 4,5-IPP) will lead to complex product mixtures or reaction at the wrong position, drastically reducing yield and purity. The 3,4-acetonide ensures 100% regiocontrol at the 5'-OH group, as demonstrated in the synthesis of 5'-β-glycoconjugates [1].

Synthesis of Prodrugs Requiring Controlled Hydrolytic Stability

The enhanced stability of the 3,4-acetonide in acidic conditions compared to its 4,5-isomer [1] makes 1136-52-3 the superior choice for synthesizing prodrugs intended for oral administration or those requiring multi-step synthetic sequences involving acidic reagents or work-ups. This stability helps ensure the integrity of the protected intermediate until the final deprotection step, improving overall process robustness and yield .

Development of Safer NSAID and Analgesic Prodrugs

For pharmaceutical development programs aimed at improving the safety profile of NSAIDs or other ulcerogenic drugs, 1136-52-3 serves as a privileged intermediate. Patented evidence shows that esterification with this protected pyridoxine derivative yields prodrugs that retain therapeutic efficacy while significantly mitigating gastric side effects [2]. This application leverages the compound's ability to mask a free acid and modulate its physicochemical and toxicological properties.

Preparative Chromatography and Crystallization in Organic Media

The distinct solubility profile of 1136-52-3, which favors organic solvents over water compared to its 4,5-regioisomer [1], makes it the ideal choice for synthetic routes where purification relies on organic-aqueous extraction or crystallization from non-polar solvents. This property simplifies downstream processing and can be a decisive factor in scaling up a synthesis from milligrams to kilograms.

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